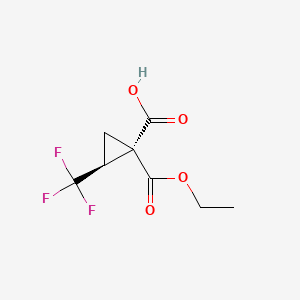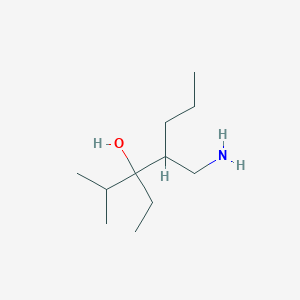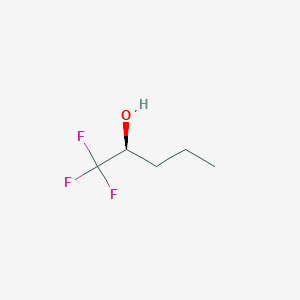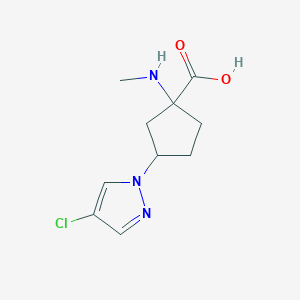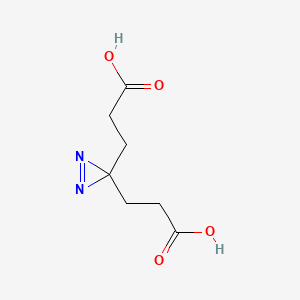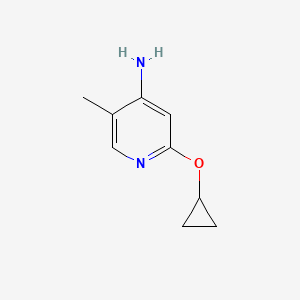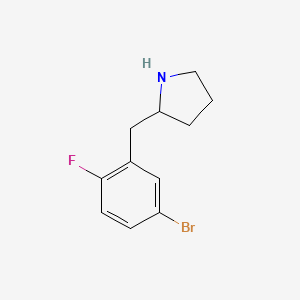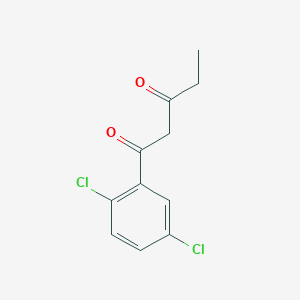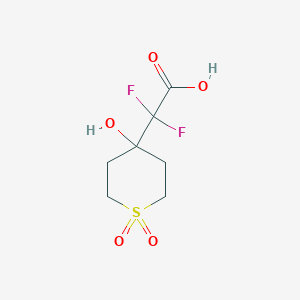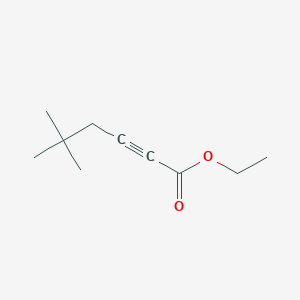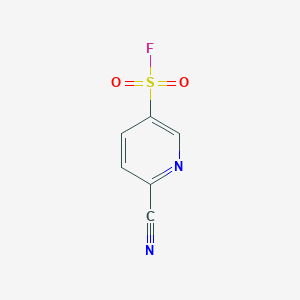
6-Cyanopyridine-3-sulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Cyanopyridine-3-sulfonyl fluoride is a fluorinated pyridine derivative that has garnered significant interest in various fields of chemistry and biology due to its unique chemical properties. The presence of both a cyano group and a sulfonyl fluoride group in the pyridine ring imparts distinct reactivity and stability to the compound, making it a valuable building block in synthetic chemistry and a useful probe in chemical biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the reaction of 6-cyanopyridine-3-sulfonic acid with a fluorinating agent such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of 6-cyanopyridine-3-sulfonyl fluoride may involve more scalable and cost-effective methods. One such method is the direct fluorination of 6-cyanopyridine-3-sulfonic acid using sulfur tetrafluoride in a continuous flow reactor. This approach allows for better control over reaction parameters and higher yields .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Cyanopyridine-3-sulfonyl fluoride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Electrophilic Aromatic Substitution: The cyano group can direct electrophilic substitution to specific positions on the pyridine ring.
Reduction: The cyano group can be reduced to an amine under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base (e.g., triethylamine) are commonly used.
Electrophilic Aromatic Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like halogens or nitrating agents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Major Products Formed:
Sulfonamide Derivatives: Formed from nucleophilic substitution reactions.
Halogenated or Nitrated Pyridines: Resulting from electrophilic aromatic substitution.
Aminopyridines: Produced from the reduction of the cyano group.
Wissenschaftliche Forschungsanwendungen
6-Cyanopyridine-3-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used as a probe in chemical biology to study enzyme activity and protein interactions.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 6-cyanopyridine-3-sulfonyl fluoride primarily involves the reactivity of its sulfonyl fluoride group. This group can form covalent bonds with nucleophilic residues in proteins, such as serine, threonine, and cysteine. The formation of these covalent bonds can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation . The cyano group can also participate in interactions with biological targets, further modulating the compound’s activity.
Vergleich Mit ähnlichen Verbindungen
6-Cyanopyridine-3-sulfonic Acid: Lacks the fluorine atom, making it less reactive towards nucleophiles.
3,6-Difluoropyridine: Contains two fluorine atoms but lacks the sulfonyl group, resulting in different reactivity and applications.
Pentachloropyridine: A perhalogenated pyridine with broad applications in organic synthesis but different reactivity due to the absence of the cyano and sulfonyl groups.
Uniqueness: 6-Cyanopyridine-3-sulfonyl fluoride is unique due to the combination of the cyano and sulfonyl fluoride groups in the pyridine ring. This combination imparts distinct reactivity and stability, making it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C6H3FN2O2S |
|---|---|
Molekulargewicht |
186.17 g/mol |
IUPAC-Name |
6-cyanopyridine-3-sulfonyl fluoride |
InChI |
InChI=1S/C6H3FN2O2S/c7-12(10,11)6-2-1-5(3-8)9-4-6/h1-2,4H |
InChI-Schlüssel |
BBVGLGYIWGQWFZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1S(=O)(=O)F)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


